Regioisomeric Target Selectivity: 2-CF₃-[1,5-a] (PARP1/Fluzoparib) vs. 3-CF₃-[4,3-a] (DPP-4/Sitagliptin)
The 2-CF₃-[1,5-a] regioisomer (CAS 681249-57-0) is the validated key intermediate for Fluzoparib (SHR3162), a PARP1 inhibitor with an enzymatic IC₅₀ of 1.46 ± 0.72 nM that is comparable to the first-in-class agent olaparib (IC₅₀ = 1.34 ± 0.78 nM) [1]. The 3-CF₃-[4,3-a] regioisomer (CAS 762240-92-6) is exclusively the intermediate for Sitagliptin, a DPP-4 inhibitor with an IC₅₀ of 19 nM targeting a completely different therapeutic pathway . Procurement of the wrong regioisomer renders the synthetic route to Fluzoparib non-viable without isomerization, which is documented to be a low-efficiency transformation [2].
| Evidence Dimension | Regioisomeric identity → downstream drug candidate & target |
|---|---|
| Target Compound Data | 2-CF₃-[1,5-a] (681249-57-0) → Fluzoparib, PARP1 IC₅₀ = 1.46 ± 0.72 nM |
| Comparator Or Baseline | 3-CF₃-[4,3-a] HCl (762240-92-6) → Sitagliptin, DPP-4 IC₅₀ = 19 nM |
| Quantified Difference | Completely divergent therapeutic targets (PARP1 vs. DPP-4); different approved drugs (Fluzoparib vs. Sitagliptin) |
| Conditions | Cell-free enzymatic assay for PARP1 (Fluzoparib); Caco-2 cell extract assay for DPP-4 (Sitagliptin) |
Why This Matters
Procurement of the 2-CF₃ regioisomer is non-negotiable for Fluzoparib synthesis programs; the 3-CF₃ isomer cannot substitute without a non-trivial, yield-reducing isomerization step.
- [1] Wang L, Yang C, Xie C, et al. Pharmacologic characterization of fluzoparib, a novel poly(ADP-ribose) polymerase inhibitor undergoing clinical trials. Cancer Sci. 2019;110(3):1064–1075. doi:10.1111/cas.13947. View Source
- [2] Alljournals.cn. 1,2,4-Triazoles. XX. Isomerization of the s-triazolo[4,3-a]pyrazine system to the s-triazolo[1,5-a]pyrazine system is described. (https://slh.alljournals.cn) View Source
